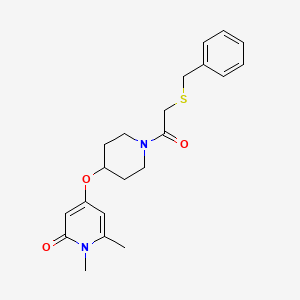
4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one , identified by CAS Number 2034313-59-0, is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H26N2O3S, with a molecular weight of 386.5 g/mol. The structure features a piperidine ring substituted with a benzylthioacetyl group and a dimethylpyridinone moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O3S |
| Molecular Weight | 386.5 g/mol |
| CAS Number | 2034313-59-0 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyridine-based compounds have shown promising results in activating apoptotic pathways in cancer cell lines such as MCF-7 (human breast cancer). One study reported an increase in total apoptosis by approximately 33% when treated with a structurally similar compound .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on related thioether compounds have demonstrated effectiveness against various pathogenic bacteria. For example, benzothioate derivatives showed good antibacterial activity compared to standard antibiotics like chloramphenicol . This indicates that the benzylthio group may play a crucial role in enhancing antimicrobial efficacy.
Neuropharmacological Effects
Research has also explored the neuropharmacological effects of piperidine derivatives. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly concerning their agonistic effects on orexin receptors, which are implicated in sleep-wake regulation and appetite control . This suggests that this compound may have potential applications in treating sleep disorders or obesity.
The precise mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, several hypotheses can be drawn from related chemical classes:
- Apoptosis Induction : The activation of apoptotic pathways may involve the modulation of Bcl-2 family proteins and caspases, leading to programmed cell death in cancer cells.
- Antimicrobial Mechanism : The presence of the benzylthio group might enhance membrane permeability or interfere with bacterial metabolic pathways, contributing to its antimicrobial effects.
- Neurotransmitter Modulation : By acting as an agonist at orexin receptors, the compound could influence neurotransmission and neuroendocrine functions.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on MCF-7 Cells : A pyridine-based compound was found to significantly increase apoptosis in MCF-7 cells, suggesting that structural modifications could enhance anticancer efficacy .
- Antibacterial Testing : Benzothioate derivatives were tested against various bacterial strains and demonstrated significant antibacterial activity, indicating that structural components like thioether groups are vital for efficacy .
特性
IUPAC Name |
4-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-12-19(13-20(24)22(16)2)26-18-8-10-23(11-9-18)21(25)15-27-14-17-6-4-3-5-7-17/h3-7,12-13,18H,8-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXLVPXVALONCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














